

Application Notes and Protocols for Studying BTK-Dependent Pathways Using MT-802

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Compound of Interest

Compound Name: MT-802
Cat. No.: B10818691

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Introduction

MT-802 is a potent, selective, and cereblon-dependent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). As a heterobifunctional molecule, **MT-802** simultaneously binds to BTK and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This targeted protein degradation offers a powerful approach to investigating BTK-dependent signaling pathways and holds therapeutic potential, particularly in the context of B-cell malignancies and overcoming resistance to traditional BTK inhibitors.[4][5]

A key feature of **MT-802** is its ability to effectively degrade both wild-type BTK and the C481S mutant, a common mutation that confers resistance to the covalent BTK inhibitor ibrutinib.[3][6][7] Studies have shown that **MT-802** can induce over 99% degradation of both wild-type and C481S BTK at nanomolar concentrations.[6] This makes **MT-802** an invaluable tool for studying BTK's role in both sensitive and resistant cancer models.

These application notes provide detailed protocols for utilizing **MT-802** to study BTK-dependent pathways, including methods for assessing BTK degradation, kinase inhibition, and the impact on cell viability.

Data Presentation

The following tables summarize the quantitative data for **MT-802**'s activity against wild-type and C481S mutant BTK.

Table 1: Degradation Activity of **MT-802**

Target	Cell Line	DC50 (nM)	Dmax (%)	Reference(s)
Wild-Type BTK	NAMALWA	~9	>99	[7]
C481S Mutant BTK	Overexpressed in XLA cells	~15	>99	[7]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

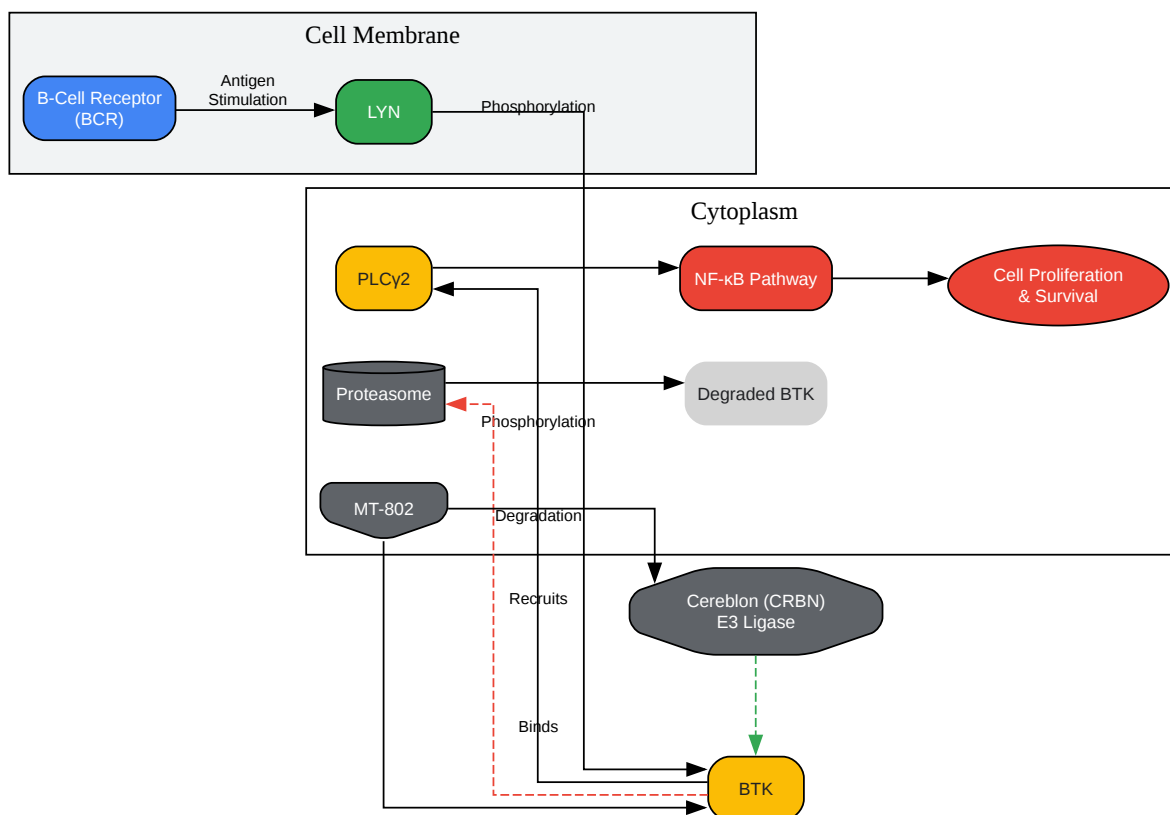
Table 2: Inhibitory Activity of **MT-802**

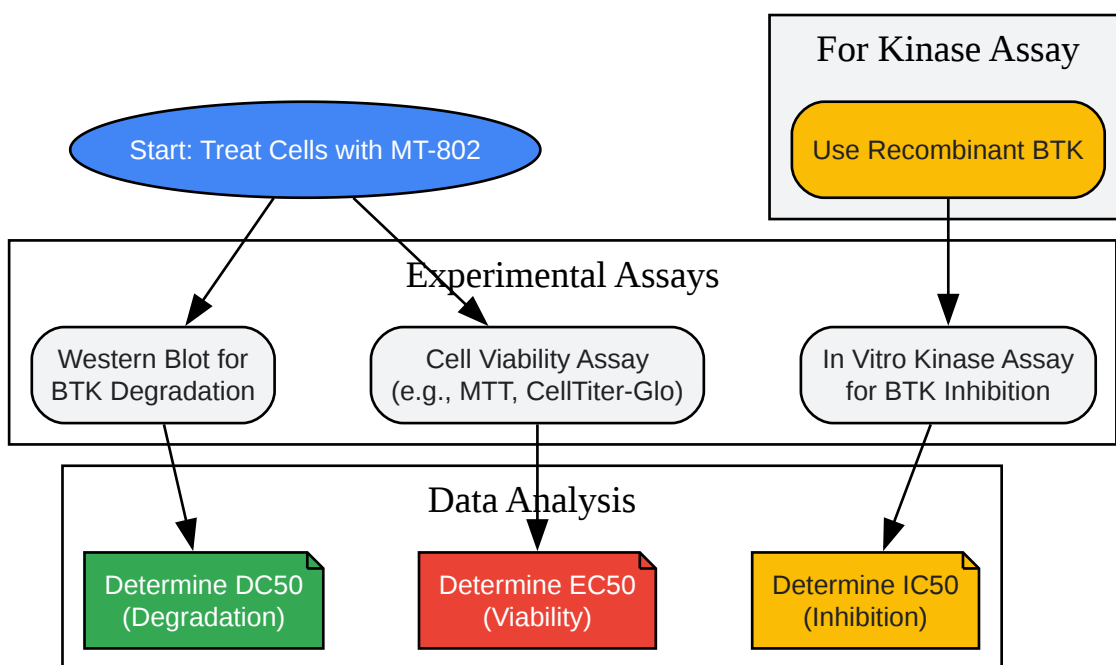
Target	Assay Format	IC50 (nM)	Reference(s)
Wild-Type BTK	In vitro kinase assay	~50	[7]
C481S Mutant BTK	In vitro kinase assay	~20	[7]

IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow Diagrams

BTK-Dependent Signaling and **MT-802** Mechanism of Action





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- [7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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